Cas no 61034-86-4 ((2-(1H-Pyrrol-1-yl)phenyl)methanol)
(2-(1H-Pyrrol-1-yl)phenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol,2-(1H-pyrrol-1-yl)-
- (2-(1H-Pyrrol-1-yl)phenyl)methanol
- (2-pyrrol-1-ylphenyl)methanol
- [2-(1H-pyrrol-1-yl)phenyl]methanol
- (2-pyrrolylphenyl)methan-1-ol
- 1-(2-hydroxymethylphenyl)pyrrole
- 2-(1H-pyrrol-1-yl)benzemethanol
- 2-(1H-pyrrol-1-yl)benzenemethanol
- 2-(1H-Pyrrol-1-yl)benzyl alcohol
- 2-(pyrrol-1-yl)-benzyl alcohol
- 2,6-DIETHOXY BENZYL ALCOHOL
- o-(1-pyrrolyl)benzyl alcohol
- (2-PYRROL-1-YL-PHENYL)-METHANOL
- 2-(1H-Pyrrol-1-yl)benzylalcohol
- PubChem11305
- PMFMGYSILUCETA-UHFFFAOYSA-N
- [2-(pyrrol-1-yl)phenyl]methanol
- SBB088773
- RP02809
- AB19668
- AK154121
- Y9612
- AKOS006228750
- DS-7857
- MFCD04115123
- [2-(1H-pyrrol-1-yl)phenyl]methanol, AldrichCPR
- J-500510
- 61034-86-4
- CS-0156642
- SY006212
- 2-(Pyrrol-1-yl)benzyl Alcohol
- DB-010624
- C75852
- SCHEMBL9667159
- DTXSID30426855
-
- MDL: MFCD04115123
- Inchi: 1S/C11H11NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-8,13H,9H2
- InChI Key: PMFMGYSILUCETA-UHFFFAOYSA-N
- SMILES: OCC1C=CC=CC=1N1C=CC=C1
Computed Properties
- Exact Mass: 173.08400
- Monoisotopic Mass: 173.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.2
- XLogP3: 1.4
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: 43 °C
- Boiling Point: 334.1°C at 760 mmHg
- Flash Point: 155.9±23.2 °C
- Refractive Index: 1.573
- PSA: 25.16000
- LogP: 1.96960
- Vapor Pressure: No data available
(2-(1H-Pyrrol-1-yl)phenyl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
(2-(1H-Pyrrol-1-yl)phenyl)methanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2-(1H-Pyrrol-1-yl)phenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H194178-1g |
(2-(1H-Pyrrol-1-yl)phenyl)methanol |
61034-86-4 | 98% | 1g |
¥490.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H194178-250mg |
(2-(1H-Pyrrol-1-yl)phenyl)methanol |
61034-86-4 | 98% | 250mg |
¥203.90 | 2023-09-02 | |
| Alichem | A109007029-5g |
(2-(1H-Pyrrol-1-yl)phenyl)methanol |
61034-86-4 | 98% | 5g |
$336.00 | 2023-09-01 | |
| Alichem | A109007029-10g |
(2-(1H-Pyrrol-1-yl)phenyl)methanol |
61034-86-4 | 98% | 10g |
$594.00 | 2023-09-01 | |
| Alichem | A109007029-25g |
(2-(1H-Pyrrol-1-yl)phenyl)methanol |
61034-86-4 | 98% | 25g |
$1039.50 | 2023-09-01 | |
| Chemenu | CM196680-5g |
(2-Pyrrol-1-yl-phenyl)-methanol |
61034-86-4 | 98% | 5g |
$299 | 2021-08-05 | |
| Chemenu | CM196680-10g |
(2-Pyrrol-1-yl-phenyl)-methanol |
61034-86-4 | 98% | 10g |
$505 | 2021-08-05 | |
| Chemenu | CM196680-25g |
(2-Pyrrol-1-yl-phenyl)-methanol |
61034-86-4 | 98% | 25g |
$926 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0004-1g |
(2-Pyrrol-1-yl-phenyl)-methanol |
61034-86-4 | 96% | 1g |
678.43CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0004-5g |
(2-Pyrrol-1-yl-phenyl)-methanol |
61034-86-4 | 96% | 5g |
2713.74CNY | 2021-05-08 |
(2-(1H-Pyrrol-1-yl)phenyl)methanol Suppliers
(2-(1H-Pyrrol-1-yl)phenyl)methanol Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (2-(1H-Pyrrol-1-yl)phenyl)methanol
Chemical Profile of (2-(1H-Pyrrol-1-yl)phenyl)methanol (CAS No. 61034-86-4)
Compound (2-(1H-Pyrrol-1-yl)phenyl)methanol, identified by its CAS number 61034-86-4, is a significant molecule in the field of chemical and pharmaceutical research. This compound belongs to the class of heterocyclic aromatic alcohols, characterized by its unique structural framework that combines a pyrrole ring with a phenyl group linked by a methanol moiety. The presence of these functional groups makes it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, is known for its role in many biologically active molecules. In contrast, the phenyl group contributes to the compound's hydrophobicity and influences its interactions with biological targets. The methanol side chain provides a hydrophilic region, enhancing solubility and reactivity in aqueous environments. This balance of hydrophobic and hydrophilic properties makes (2-(1H-Pyrrol-1-yl)phenyl)methanol an attractive scaffold for drug design.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutics. Studies have demonstrated that molecules incorporating pyrrole derivatives exhibit promising activities against various diseases, including cancer, infectious diseases, and neurological disorders. The structural motif of (2-(1H-Pyrrol-1-yl)phenyl)methanol aligns well with these trends, offering a basis for designing molecules with enhanced pharmacological properties.
In the context of drug discovery, the compound's dual functionality—aromaticity from the phenyl ring and nitrogen-rich heterocyclic system—makes it a valuable building block for synthesizing more complex molecules. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in metabolic pathways relevant to human health. For instance, derivatives of (2-(1H-Pyrrol-1-yl)phenyl)methanol have been explored as potential candidates for modulating kinases and other enzyme families implicated in disease progression.
The synthesis of (2-(1H-Pyrrol-1-yl)phenyl)methanol involves multi-step organic transformations, typically starting from commercially available precursors such as pyrrole and phenol derivatives. The introduction of the methanol group at the para position of the phenyl ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to construct the core structure efficiently.
From a computational chemistry perspective, the molecular properties of (2-(1H-Pyrrol-1-yl)phenyl)methanol have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies provide insights into its electronic structure, stability, and reactivity, which are crucial for rational drug design. The calculated descriptors, such as dipole moment, polarizability, and hydrogen bond donor/acceptor capabilities, help predict its behavior in biological systems.
The pharmacokinetic profile of this compound is another area of interest. Preliminary studies suggest that modifications to its structure can influence its absorption, distribution, metabolism, and excretion (ADME) properties. By optimizing these parameters, researchers aim to enhance bioavailability and reduce potential side effects. This approach aligns with current trends in pharmaceutical development toward creating drugs with improved therapeutic index.
In conclusion, (2-(1H-Pyrrol-1-yl)phenyl)methanol (CAS No. 61034-86-4) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active compounds. As our understanding of molecular interactions continues to evolve, this compound will likely play an increasingly important role in the development of new treatments for various diseases.
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